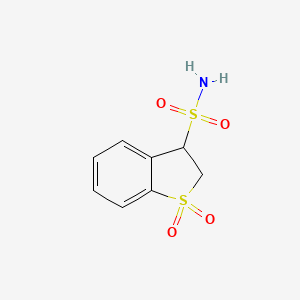![molecular formula C23H24N2O4S B2759359 8-(Benzenesulfonyl)-9-(4-methylpiperidin-1-yl)-2,3-dihydro-[1,4]dioxino[2,3-g]quinoline CAS No. 866844-14-6](/img/structure/B2759359.png)
8-(Benzenesulfonyl)-9-(4-methylpiperidin-1-yl)-2,3-dihydro-[1,4]dioxino[2,3-g]quinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-(Benzenesulfonyl)-9-(4-methylpiperidin-1-yl)-2,3-dihydro-[1,4]dioxino[2,3-g]quinoline is a useful research compound. Its molecular formula is C23H24N2O4S and its molecular weight is 424.52. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Diabetogenic and Acidotropic Effects
Research into similar compounds has demonstrated significant biological activities, including the diabetogenic and acidotropic effects of related chelators. Studies on animals have shown that compounds like dithizone, 8-(p-toluenesulfonylamino)-quinoline, and 8-(benzenesulfonylamino)-quinoline can selectively damage insulin-producing cells, indicating potential applications in studying diabetes mechanisms and developing treatments (Goldberg, Eshchenko, & Bovt, 1991).
Alzheimer's Disease Treatment
In another study, hybrid compounds containing quinoline structures were synthesized as potential drugs for Alzheimer's disease treatment. These compounds demonstrated potent inhibitory effects on acetylcholinesterase and butyrylcholinesterase, showing promise as multi-target agents for managing Alzheimer's disease (Makhaeva et al., 2020).
Antioxidant and Antibacterial Activities
Derivatives of quinoline have been synthesized and shown to exhibit significant antibacterial and antioxidant activities. This indicates their potential use in developing new antimicrobial and antioxidant agents, contributing to pharmaceutical advancements in treating infections and oxidative stress-related conditions (Jayanna et al., 2013).
Zinc Fluorophore Development
The development of "caged" zinc fluorophores based on benzenesulfonyl derivatives highlights applications in bioimaging and cellular studies. These compounds can be used to track zinc ion concentrations in biological systems, providing insights into cellular processes involving zinc (Aoki et al., 2008).
Antimicrobial Agents
Quinoline-aminopiperidine hybrids have been investigated for their activity against Mycobacterium tuberculosis, demonstrating the utility of quinoline derivatives in developing potent antimicrobial agents with minimal side effects, such as reduced cardiotoxicity (Medapi et al., 2016).
Mecanismo De Acción
Target of Action
The primary targets of this compound are the SARS-CoV-2 virus and its entry into host cells . The compound acts as an inhibitor, effectively protecting various cell lines from infection by different coronaviruses .
Mode of Action
The compound interacts with its targets by inhibiting the entry of the SARS-CoV-2 virus into host cells . Instead, it effectively inhibits the membrane fusion mediated by the spike protein .
Biochemical Pathways
The compound affects the viral entry pathway . By inhibiting membrane fusion, it prevents the virus from entering the host cell, thereby blocking the infection at its source . This is a promising antiviral treatment strategy .
Result of Action
The result of the compound’s action is the inhibition of SARS-CoV-2 virus entry into host cells , which effectively protects the cells from infection . This includes protection against various strains of the virus .
Action Environment
The compound’s action, efficacy, and stability can be influenced by environmental factors. For instance, the absence of calcium in the culture medium or the treatment with a calcium chelating agent can significantly reduce the infection of the SARS-CoV-2 pseudovirus . This suggests that the compound’s effectiveness depends on calcium homeostasis .
Propiedades
IUPAC Name |
8-(benzenesulfonyl)-9-(4-methylpiperidin-1-yl)-2,3-dihydro-[1,4]dioxino[2,3-g]quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O4S/c1-16-7-9-25(10-8-16)23-18-13-20-21(29-12-11-28-20)14-19(18)24-15-22(23)30(26,27)17-5-3-2-4-6-17/h2-6,13-16H,7-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFFGNVJEDZWRKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=C(C=NC3=CC4=C(C=C32)OCCO4)S(=O)(=O)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-((5-((2-oxo-2-phenylethyl)thio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2759277.png)
![N-ethyl-N-phenyl-2-{[3-(4-phenylpiperazin-1-yl)pyrazin-2-yl]thio}acetamide](/img/structure/B2759278.png)
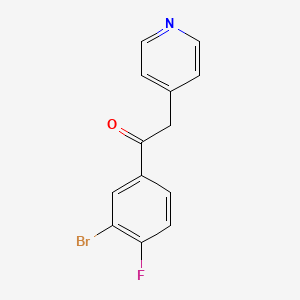
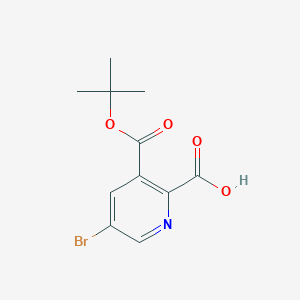
![Methyl (4-((3-(benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)sulfonyl)phenyl)carbamate](/img/structure/B2759283.png)
![N-(4-chloro-3-nitrophenyl)-2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamide](/img/structure/B2759284.png)
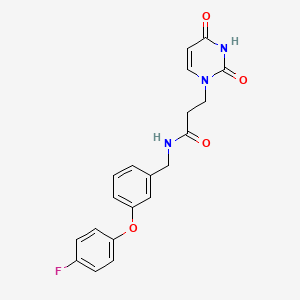
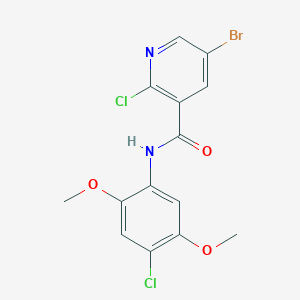
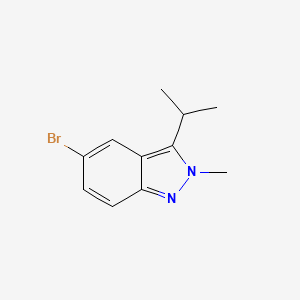
![5-cyano-4-(furan-2-yl)-6-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-2-methyl-N-(2-methylphenyl)-1,4-dihydropyridine-3-carboxamide](/img/structure/B2759289.png)

![1-isobutyryl-3-(4-methoxyphenyl)indeno[1,2-c]pyrazol-4(1H)-one](/img/structure/B2759292.png)
![N-[[5-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-4-phenyl-1,2,4-triazol-3-yl]methyl]-2-(trifluoromethyl)benzamide](/img/structure/B2759293.png)
